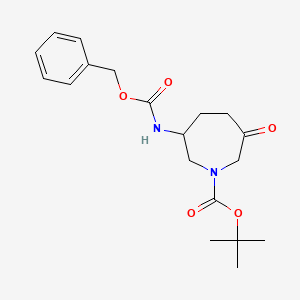
Tert-butyl 3-(benzyloxycarbonylamino)-6-oxo-azepane-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl 3-(benzyloxycarbonylamino)-6-oxo-azepane-1-carboxylate is a synthetic organic compound that belongs to the class of azepane derivatives. Azepanes are seven-membered nitrogen-containing heterocycles, which are of significant interest in medicinal chemistry due to their potential biological activities. The tert-butyl group and benzyloxycarbonylamino moiety in this compound provide steric protection and stability, making it a valuable intermediate in various chemical syntheses.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-(benzyloxycarbonylamino)-6-oxo-azepane-1-carboxylate typically involves the following steps:
Formation of the Azepane Ring: The azepane ring can be synthesized through cyclization reactions involving appropriate precursors such as amino acids or diamines.
Introduction of the Benzyloxycarbonylamino Group: This step involves the protection of the amino group using benzyloxycarbonyl chloride (Cbz-Cl) in the presence of a base like triethylamine.
Addition of the Tert-butyl Group: The tert-butyl group is introduced using tert-butyl chloroformate (Boc-Cl) under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, often employing continuous flow reactors for better control over reaction conditions and yields .
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxycarbonylamino group.
Reduction: Reduction reactions can target the carbonyl group in the azepane ring.
Substitution: Nucleophilic substitution reactions can occur at the benzyloxycarbonylamino group.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic conditions.
Major Products Formed
Oxidation: Oxidized derivatives of the benzyloxycarbonylamino group.
Reduction: Reduced forms of the carbonyl group, leading to alcohols or amines.
Substitution: Substituted derivatives at the benzyloxycarbonylamino group
Wissenschaftliche Forschungsanwendungen
Chemistry
Intermediate in Synthesis: Used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology
Enzyme Inhibitors: Potential use in the design of enzyme inhibitors due to its structural features.
Medicine
Drug Development: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry
Wirkmechanismus
The mechanism of action of tert-butyl 3-(benzyloxycarbonylamino)-6-oxo-azepane-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxycarbonylamino group can form hydrogen bonds with active sites, while the tert-butyl group provides steric hindrance, enhancing selectivity and binding affinity. The azepane ring can interact with hydrophobic pockets, stabilizing the compound within the target site .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tert-butyl 3-(benzyloxycarbonylamino)-6-oxo-piperidine-1-carboxylate: Similar structure but with a six-membered piperidine ring instead of a seven-membered azepane ring.
Tert-butyl 3-(benzyloxycarbonylamino)-6-oxo-hexane-1-carboxylate: Similar structure but with a linear hexane chain instead of a cyclic azepane ring.
Uniqueness
Tert-butyl 3-(benzyloxycarbonylamino)-6-oxo-azepane-1-carboxylate is unique due to its seven-membered azepane ring, which provides distinct steric and electronic properties compared to six-membered piperidine or linear hexane derivatives. This uniqueness can lead to different biological activities and applications .
Eigenschaften
Molekularformel |
C19H26N2O5 |
|---|---|
Molekulargewicht |
362.4 g/mol |
IUPAC-Name |
tert-butyl 3-oxo-6-(phenylmethoxycarbonylamino)azepane-1-carboxylate |
InChI |
InChI=1S/C19H26N2O5/c1-19(2,3)26-18(24)21-11-15(9-10-16(22)12-21)20-17(23)25-13-14-7-5-4-6-8-14/h4-8,15H,9-13H2,1-3H3,(H,20,23) |
InChI-Schlüssel |
LMCJDSPVUBLJSS-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CC(CCC(=O)C1)NC(=O)OCC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


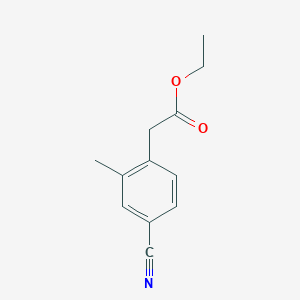
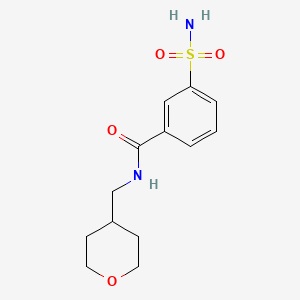
![methyl (1R,2S,5R,6S,10S)-2,6-dimethyl-8-oxido-20-oxo-8-azoniahexacyclo[11.5.1.11,5.02,10.03,8.016,19]icosa-13(19),16-diene-17-carboxylate](/img/structure/B13890293.png)
![N-[2-[(5,6-dimethyl-2-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]propyl]acetamide](/img/structure/B13890297.png)
![Ethyl 2-hydroxy-2-[1-(4-methoxyphenyl)-2-methyl-5-(4-methylsulfonylphenyl)pyrrol-3-yl]acetate](/img/structure/B13890305.png)

![[1-[[(3R)-3-fluoropyrrolidin-1-yl]methyl]cyclopropyl]methanol;hydrochloride](/img/structure/B13890314.png)
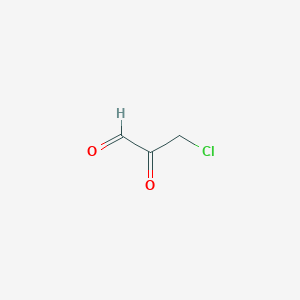
![5-[(2,6-Difluoro-3,5-dimethoxyphenyl)ethyl]pyrimidin-2-amine](/img/structure/B13890329.png)
![N-[6-methyl-5-(4-methylpiperazine-1-carbonyl)-1H-thieno[3,2-c]pyrazol-3-yl]-3-phenoxybenzamide](/img/structure/B13890336.png)
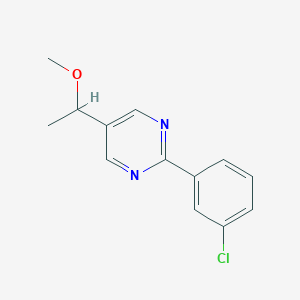
![7-(dimethylamino)-5H-thieno[3,2-c]pyridin-4-one](/img/structure/B13890348.png)
![[4,4'-Bis-trifluoromethyl]bis[(4-fluorophenyl)pyridine]iridium(III) hexafluorophosphate](/img/structure/B13890349.png)
![tert-butyl N-[(2,4-difluoro-6-hydroxy-phenyl)methyl]carbamate](/img/structure/B13890369.png)
